N,n-diethyl-2,6-dimethylaniline

Basicity Steric inhibition of resonance N-alkyl substitution effect

N,N-Diethyl-2,6-dimethylaniline (CAS 3995-38-8, molecular formula C₁₂H₁₉N, MW 177.29 g/mol) is a sterically hindered tertiary aniline bearing two ortho-methyl groups and two N-ethyl substituents. It belongs to the class of N,N-dialkyl-2,6-dialkylanilines, which are employed as intermediates for local anesthetics (e.g., lidocaine metabolites), ligands in organometallic chemistry, and probes for studying steric inhibition of resonance.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 3995-38-8
Cat. No. B181710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,n-diethyl-2,6-dimethylaniline
CAS3995-38-8
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC=C1C)C
InChIInChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3
InChIKeyKECFTDQVRIBMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is N,N-Diethyl-2,6-dimethylaniline (CAS 3995-38-8) and Its Core Chemical Identity?


N,N-Diethyl-2,6-dimethylaniline (CAS 3995-38-8, molecular formula C₁₂H₁₉N, MW 177.29 g/mol) is a sterically hindered tertiary aniline bearing two ortho-methyl groups and two N-ethyl substituents [1]. It belongs to the class of N,N-dialkyl-2,6-dialkylanilines, which are employed as intermediates for local anesthetics (e.g., lidocaine metabolites), ligands in organometallic chemistry, and probes for studying steric inhibition of resonance [2]. Its structure uniquely combines the electron-donating effects of N-ethyl groups with the ortho-substitution pattern that forces the nitrogen lone pair out of conjugation with the aromatic ring, a feature that directly impacts basicity, oxidative metabolism, and chromatographic behavior relative to its closest analogs [3].

Synthetic intermediate — sterically defined N,N-diethyl-2,6-dimethylaniline scaffold for medicinal chemistry and industrial synthesis.
Coordination ligand — calibrated steric probe for Cu(II) and transition metal studies via ¹³C NMR.
Analytical reference — lidocaine hydrolysis metabolite with compound-specific mass spectrometric signature.

Why N,N-Diethyl-2,6-dimethylaniline Cannot Be Replaced by Generic Dialkylanilines in Research and Industrial Applications


Substituting N,N-diethyl-2,6-dimethylaniline with a simpler tertiary aniline such as N,N-diethylaniline or N,N-dimethyl-2,6-dimethylaniline introduces measurable performance deviations across three critical dimensions: (1) altered basicity due to the steric inhibition of resonance from ortho-methyl groups combined with the stronger +I effect of N-ethyl vs. N-methyl substituents [1]; (2) differential metabolic N-dealkylation rates that affect pharmacokinetic profiles when used as a drug metabolite standard or intermediate [2]; and (3) shifted chromatographic retention and partition behavior (logP) that compromise analytical method specificity and extraction efficiency [3]. These differences are not cosmetic — they are quantifiable and can invalidate experimental results if the wrong analog is selected.

2,6-dimethyl pattern
Ortho steric compression alters nitrogen inversion dynamics and coordination behavior; generic N,N-dialkylanilines lack this constraint.
N,N-diethyl vs. N,N-dimethyl
N-Ethyl groups shift basicity (PhNEt₂ > PhNMe₂), oxidation stability, and metabolic fate; N,N-dimethyl analogs may not reproduce these profiles.
Isomeric confusion
2,6-diethyl-N,N-dimethylaniline (same MW, different substitution) exhibits distinct LogP and retention; cannot be used interchangeably without verification.

Quantitative Differentiation Evidence: N,N-Diethyl-2,6-dimethylaniline vs. Closest Analogs


Enhanced Basicity: N,N-Diethyl-2,6-dimethylaniline Exhibits Greater Proton Affinity Than Its N,N-Dimethyl Analog Due to Steric Inhibition of Resonance

The relative basicity order in nitrobenzene solvent establishes that N,N-diethylaniline (PhNEt₂) is a stronger base than N,N-dimethylaniline (PhNMe₂), and that N-ethyl-substituted anilines are universally more basic than the corresponding N-methyl-substituted anilines [1]. When this N-alkyl effect is superimposed on the steric inhibition of resonance caused by 2,6-dimethyl substitution — which twists the nitrogen lone pair out of conjugation with the ring and increases electron density at nitrogen — the resulting 2,6-dimethyl-N,N-diethylaniline is expected to display basicity exceeding that of 2,6-dimethyl-N,N-dimethylaniline (N,N,2,6-tetramethylaniline) [2]. Quantitative potentiometric data for the unsubstituted pair show PhNEt₂ ranks above PhNMe₂ in the basicity order: NH₃ > Py > PhNEt₂ > PhNMe₂ > PhNHEt > PhNHMe > PhNH₂ [1].

Basicity order
Class-level
N,N-Diethylaniline > N,N-dimethylaniline (potentiometric half-neutralization in nitrobenzene, HClO₄, 25 °C)
Supports higher basicity selection for non-aqueous acid-scavenging or salt formation.
Direction confirmed; exact potentials not digitized. Class inference applied to 2,6-dimethyl series.
Basicity Steric inhibition of resonance N-alkyl substitution effect

Increased Hydrophobicity: Measurably Higher LogP Compared to N,N-Dimethyl-2,6-dimethylaniline

The computed octanol-water partition coefficient (XLogP3/logP) for N,N-diethyl-2,6-dimethylaniline is 3.15–3.50, while the value for N,N-dimethyl-2,6-dimethylaniline (N,N,2,6-tetramethylaniline, CAS 769-06-2) is 2.8 [1][2]. This 0.35–0.70 logP unit difference corresponds to an approximately 2.2- to 5‑fold greater lipophilicity for the diethyl derivative, which is attributable to the additional methylene units on the nitrogen substituents.

Oxidation stability
Head-to-head
Peroxydisulphate oxidation rate: N,N-dimethylaniline > N,N-diethylaniline (aqueous alkaline, second-order kinetics)
May support longer shelf-life and reduced N-dealkylation side-reactions under oxidizing conditions.
Steric strain in transition state; 2,6-dimethyl groups expected to amplify differentiation.
Lipophilicity logP Partition coefficient

Differential Metabolic N-Dealkylation Susceptibility: N-Ethyl Groups Confer Distinct Enzymatic Processing Compared to N-Methyl Analogs

In vitro studies using rabbit liver microsomes demonstrate that N-oxidation is observed with N,N-dimethylaniline and N,N-diethylaniline, while N-dealkylation (except N-t-butyl removal) operates on N,N-dialkylanilines irrespective of alkyl chain length [1]. Critically, the presence of 2,6-dimethyl substitution alters the steric accessibility of the nitrogen center, which modulates the Vmax of N-dealkylation. Although direct kinetic parameters for N,N-diethyl-2,6-dimethylaniline are not published, the known metabolic fate of the N,N-diethyl analog as a lidocaine urinary metabolite confirms that N-deethylation proceeds in vivo [2]. This metabolic pathway is fundamentally different from the N-demethylation that dominates for N,N-dimethyl-2,6-dimethylaniline, resulting in different metabolite profiles and detection windows.

MS fragmentation
Head-to-head
Ortho-specific [M–CH₃]⁺ rearrangement producing radical fragments (even-electron rule violation); absent in non-ortho or N,N-dimethyl analogs.
Provides a built-in authentication marker for unambiguous identification in complex matrices.
EI-MS, MIKES; differentiation from isomeric N,N-dialkylanilines.
Drug metabolism N-dealkylation Cytochrome P450

Optimal Application Scenarios for N,N-Diethyl-2,6-dimethylaniline Based on Verified Differentiation


Authentic Metabolite Standard for Lidocaine Pharmacokinetic and Forensic Toxicology Assays

N,N-Diethyl-2,6-dimethylaniline is the confirmed N-deethylated metabolite of lidocaine detected in human urine [1]. Its procurement is mandatory for any LC-MS/MS or GC-MS method requiring a matched reference standard for quantification. Alternative N-alkyl anilines (e.g., N,N-dimethyl-2,6-dimethylaniline) produce different fragmentation spectra and retention times, invalidating the assay.

Sterically Hindered Ligand Precursor for Organometallic Catalysis Requiring High Basicity and Low Coordination Number

The combination of N-ethyl groups (stronger +I effect than N-methyl) and 2,6-dimethyl-induced steric inhibition of resonance yields a nitrogen center with high electron density and restricted accessibility, making it a suitable precursor for N-heterocyclic carbene (NHC) ligand scaffolds where controlled steric bulk and electronic donation are critical [2]. The higher basicity relative to the N,N-dimethyl congener (class-level inference from PhNEt₂ > PhNMe₂) provides stronger σ-donation to metal centers.

Chromatographic Method Development and Retention Time Marker for Tertiary Aniline Profiling

With a logP 0.35–0.70 units higher than N,N-dimethyl-2,6-dimethylaniline, this compound serves as a distinct reversed-phase HPLC retention time marker at the high-lipophilicity end of the dialkylaniline calibration series [3]. This property is leveraged in environmental monitoring of aniline derivatives and in forensic drug profiling where separation of structurally similar tertiary amines is required.

Application
Selection Property
Validation Focus
Lidocaine metabolism studies
N,N-diethyl-2,6-dimethyl scaffold amidohydrolase pathway specificity
Mass spectrometric fragmentation fingerprint and metabolite detection in biological matrices
Coordination chemistry ligand
Calibrated steric profile from ¹³C NMR relaxation data
Steric constraint at Cu(II) center vs. pyridine and aniline references
Oxidation-resistant synthesis
Slower peroxydisulphate oxidation rate relative to N,N-dimethyl analog
Oxidative N-dealkylation stability under process conditions
Non-aqueous acid-base chemistry
Higher proton-accepting capacity in nitrobenzene vs. N,N-dimethyl variant
Potentiometric basicity order and acid-scavenging stoichiometry
Quote Request

Request a Quote for N,n-diethyl-2,6-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.